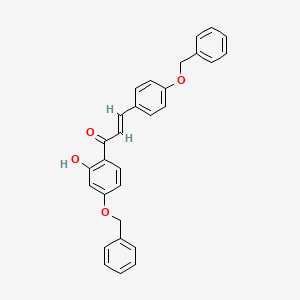![molecular formula C24H19N3 B2694878 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-59-2](/img/structure/B2694878.png)
1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It has a molecular formula of C24H19N3 . The structure of this compound includes a pyrazolo[4,3-c]quinoline core, which is a fused ring system combining a pyrazole ring and a quinoline ring .
Synthesis Analysis
The synthesis of quinoline derivatives, such as the one , often involves multistep reactions. One common method for the synthesis of quinoline and its derivatives involves the use of α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. The structure includes a pyrazole ring fused with a quinoline ring, creating a pyrazolo[4,3-c]quinoline core .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex, given the multiple functional groups present in the molecule. The reactions could involve various mechanisms, such as the inhibition of growth factors, enzymes, and kinases .Aplicaciones Científicas De Investigación
Photophysical Properties and Molecular Logic Switches
Research on derivatives of 1H-pyrazolo[3,4-b]quinoline, including those with amino substitutions, has unveiled their significant photophysical properties such as solvatochromism, acidochromism, and solid-state fluorescence. These properties have implications for their use in molecular logic switches, with their fluorescence response to pH changes enabling their application in binary on-off and medium-on-off logic operations. The unique bathochromic shift in the fluorescence of certain derivatives in solid state suggests potential for charge-transfer complex formation, which could be useful in designing optoelectronic devices (Uchacz, Szlachcic, Wojtasik, Mac, Stadnicka, 2016).
Synthesis and Cytotoxic Activity
Another area of research involves the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing the methodological advancements in creating compounds that exhibit potent cytotoxic properties against various cancer cell lines. This indicates the potential of 1H-pyrazolo[4,3-c]quinoline derivatives in developing new chemotherapeutic agents (Deady, Rodemann, Zhuang, Baguley, Denny, 2003).
Quantum Chemical Simulations
The study of optical absorption and quantum chemical simulations of 1H-pyrazolo[3,4-b]quinoline derivatives has revealed insights into their electronic structures and absorption spectra, facilitating their application in materials science, particularly in organic semiconductors and light-emitting devices (Koścień, Sanetra, Gondek, Danel, Wisła, Kityk, 2003).
Optoelectronic Applications
Research into the electroluminescent properties of 1H-pyrazolo[3,4-b]quinoline derivatives has highlighted their potential as novel luminophores for organic light-emitting diode (OLED) applications. The ability to tune emission properties through various substitutions makes these compounds attractive for the development of OLED materials with specific spectral characteristics (Danel, Gondek, Pokladko, Kityk, 2009).
Mecanismo De Acción
Target of Action
Similar compounds such as quinazoline and quinolone derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
It’s worth noting that similar compounds, like quinazoline and quinolone derivatives, often interact with their targets through hydrogen bonding, van der waals forces, and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, thereby exerting a biological effect.
Biochemical Pathways
Similar compounds such as quinazoline and quinolone derivatives have been reported to affect a variety of biochemical pathways, including those involved in cell proliferation, inflammation, and microbial growth .
Pharmacokinetics
Similar compounds, such as quinazoline and quinolone derivatives, have been reported to have suitable pharmacokinetic properties, which contribute to their bioavailability .
Result of Action
Similar compounds, such as quinazoline and quinolone derivatives, have been reported to exert a variety of effects at the molecular and cellular level, including inhibition of enzyme activity, alteration of receptor signaling, and disruption of microbial growth .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-16-12-13-19(14-17(16)2)27-24-20-10-6-7-11-22(20)25-15-21(24)23(26-27)18-8-4-3-5-9-18/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTUOKFLNUCKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid](/img/structure/B2694796.png)
![N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2694797.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2694798.png)
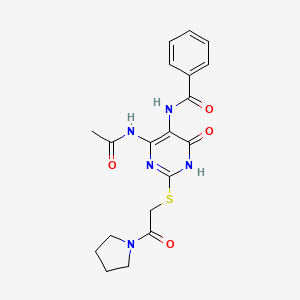
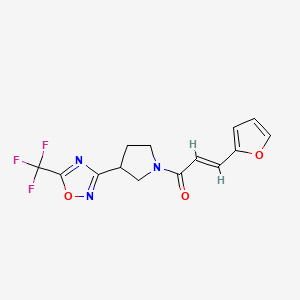
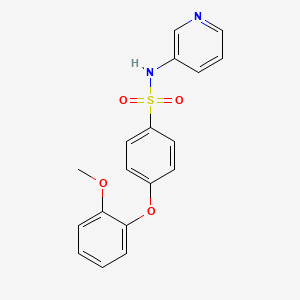
![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694807.png)

![(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2694809.png)
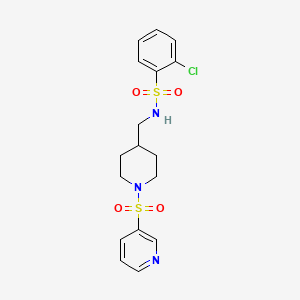
![2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2694812.png)
![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2694813.png)

